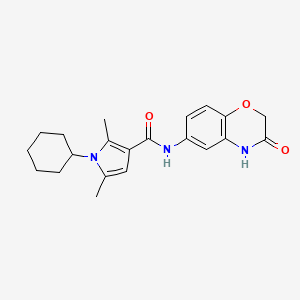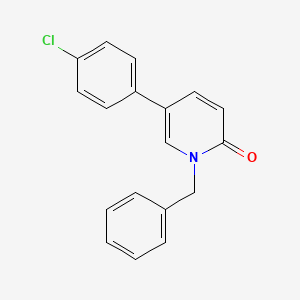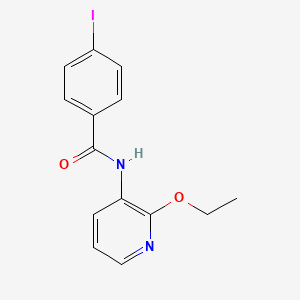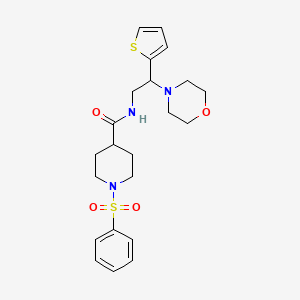
N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an oxolan-2-ylmethyl group and a 2-oxopyrrolidin-1-yl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzamide typically involves multiple steps, starting with the preparation of the oxolan-2-ylmethyl and 2-oxopyrrolidin-1-yl intermediates. These intermediates are then coupled with a benzamide derivative under specific reaction conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzamide: shares structural similarities with other benzamide derivatives and compounds containing oxolan and pyrrolidin groups.
Benzamide derivatives: These compounds often exhibit diverse biological activities and are used in various therapeutic applications.
Oxolan and pyrrolidin compounds: Known for their chemical reactivity and potential use in organic synthesis and medicinal chemistry.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15-4-1-9-18(15)13-7-5-12(6-8-13)16(20)17-11-14-3-2-10-21-14/h5-8,14H,1-4,9-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVXSSVYJDBSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1R)-1-(4-fluorophenyl)ethyl]-2-phenylbenzamide](/img/structure/B7521241.png)


![Dimethyl 5-[(4-chlorophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7521280.png)
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B7521281.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-quinolin-8-ylmethanone](/img/structure/B7521292.png)

![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7521313.png)
![N,N-dimethyl-1-phenyl-N'-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7521320.png)
![3-[4-(Naphthalene-1-carbonyl)piperazin-1-yl]propanenitrile](/img/structure/B7521322.png)
![N-(2,3-dimethylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7521323.png)
